molecular formula C20H17ClN4O5S B12709375 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)- CAS No. 125766-40-7

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)-

Cat. No.: B12709375
CAS No.: 125766-40-7
M. Wt: 460.9 g/mol
InChI Key: LGKOTYHCFXZLHW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a fused thiadiazole-triazine core substituted with a 4-chlorophenyl group at position 6 and a 3,5-dimethoxy-4-ethoxyphenyl group at position 2. Its structural complexity arises from the integration of sulfur- and nitrogen-containing heterocycles, which are known to enhance bioactivity and stability in medicinal chemistry applications . The compound’s synthesis typically involves multicomponent reactions (MCRs) under iodine catalysis, as reported in recent methodologies for analogous thiadiazolo-pyrimidine derivatives . Substitutions on the aromatic rings, such as the electron-withdrawing chlorine and electron-donating alkoxy groups, influence its physicochemical properties (e.g., solubility, dipole moment) and biological interactions .

Properties

CAS No.

125766-40-7

Molecular Formula

C20H17ClN4O5S

Molecular Weight

460.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(4-ethoxy-3,5-dimethoxyphenyl)-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione

InChI

InChI=1S/C20H17ClN4O5S/c1-4-30-16-14(28-2)9-11(10-15(16)29-3)17-23-25-19(31-17)22-18(26)24(20(25)27)13-7-5-12(21)6-8-13/h5-10H,4H2,1-3H3

InChI Key

LGKOTYHCFXZLHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN3C(=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiadiazolo-Triazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiocarbonyl compounds.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 3,5-dimethoxy-4-ethoxyphenyl groups can be done via nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: Aromatic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 5H-(1,3,4)thiadiazolo(3,2-a)(1,3,5)triazine exhibit promising anticancer properties. For instance:

  • A study reported the synthesis of several derivatives that were screened for anti-proliferative activity against human cancer cell lines MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that specific substitutions on the triazine ring significantly influenced biological activity, with some compounds showing better efficacy than standard treatments like tamoxifen .
  • Another investigation highlighted the potential of these compounds to inhibit cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties:

  • A structure–activity relationship study indicated that modifications to the substituents on the thiadiazole and triazine rings could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with specific functional groups showed minimum inhibitory concentration (MIC) values as low as 0.3 µM against pathogens like E. coli and P. aeruginosa .

Photovoltaic Materials

The unique electronic properties of thiadiazolo-triazine compounds make them suitable candidates for organic photovoltaic applications:

  • Research has shown that incorporating these compounds into organic solar cells can improve charge transport properties and overall efficiency. Their ability to form stable films enhances their potential use in thin-film solar technologies .

Sensor Technology

The compound's ability to undergo redox reactions has been explored for sensor applications:

  • Studies indicate that derivatives can be utilized in electrochemical sensors for detecting various analytes due to their high sensitivity and selectivity . This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a systematic study published in 2020, researchers synthesized a series of thiadiazolo-triazine derivatives and evaluated their anticancer activity using MTT assays. The findings revealed that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics. The study provided insights into the structural features responsible for enhanced biological activity .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity was conducted on various modified thiadiazolo-triazine compounds. The results indicated that specific substituents led to increased potency against resistant bacterial strains. This research underscores the importance of chemical modification in developing effective antimicrobial agents .

Mechanism of Action

The mechanism by which 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 4-chlorophenyl group contributes to antimicrobial activity, while bulky alkoxy groups at position 2 reduce enzymatic interactions but improve solubility .
  • Synthetic Scalability : Iodine-catalyzed methods are scalable for gram-scale production, unlike amine-alcohol reactions requiring stringent conditions .

Biological Activity

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione , particularly the derivative 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)- . The compound's structure and potential therapeutic applications will be explored through various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C19H15N5O7SC_{19}H_{15}N_5O_7S, with a molar mass of 457.42 g/mol. The structure includes a thiadiazole ring fused with a triazine moiety, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC19H15N5O7SC_{19}H_{15}N_5O_7S
Molar Mass457.42 g/mol
CAS Number125766-50-9

Antimicrobial Activity

Research has indicated that derivatives of thiadiazolo[3,2-a][1,3,5]triazine exhibit notable antimicrobial properties. A study highlighted the effectiveness of these compounds against various microbial strains. Specifically:

  • Antibacterial Activity : The compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM .

Anticancer Activity

The potential anticancer properties of thiadiazolo derivatives have been documented in several studies. These compounds have been shown to induce apoptosis in cancer cells by disrupting cellular metabolism and promoting oxidative stress:

  • Mechanism of Action : The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. Studies have reported that compounds in this class can inhibit tumor growth in vivo models .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, these compounds also exhibit anti-inflammatory effects:

  • In Vivo Studies : Compounds similar to the one discussed have demonstrated the ability to reduce inflammation markers in animal models of inflammatory diseases. They were compared favorably against well-known anti-inflammatory agents like curcumin .

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized various derivatives of thiadiazolo[3,2-a][1,3,5]triazine and evaluated their biological activities. Among these derivatives, the specific compound exhibited:

  • Inhibition of Hepatic Stellate Cells : The compound inhibited the activation of human hepatic stellate cells (LX2), suggesting potential use in treating liver fibrosis .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications on the phenyl rings significantly impacted biological activity:

  • Substituent Effects : The introduction of electron-withdrawing groups like chloro or nitro on the phenyl rings enhanced antibacterial potency while maintaining low toxicity profiles .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for reproducibility?

Methodological Answer: The compound’s synthesis typically involves cyclocondensation of substituted thiosemicarbazides with α-ketoesters or oxalates under reflux conditions. For example, analogous triazolo-thiadiazole derivatives are synthesized using diethyl oxalate and sodium hydride in toluene, followed by refluxing for 8–12 hours to ensure complete cyclization . Key parameters include solvent polarity (e.g., ethanol or DMF), temperature control (80–100°C), and stoichiometric ratios of reactants (1:1 to 1:1.2 molar ratios) to minimize side products . Confirm intermediate purity via TLC before proceeding to final cyclization steps.

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C-NMR : Assign peaks based on substituent-induced deshielding (e.g., 4-chlorophenyl protons appear as a doublet near δ 7.4–7.6 ppm, while methoxy/ethoxy groups show singlets at δ 3.7–4.1 ppm) .
  • X-ray crystallography : Resolve the fused heterocyclic core geometry (thiadiazolo-triazine ring system) and confirm substituent orientation .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm mass error .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

Methodological Answer: Prioritize enzyme inhibition assays and antimicrobial activity screens:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) with a focus on antifungal potential. Validate docking poses with MD simulations (10–20 ns trajectories) .
  • Antimicrobial susceptibility testing : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution methods (CLSI guidelines) .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up without compromising purity?

Methodological Answer: Optimize via Design of Experiments (DoE) :

  • Solvent selection : Test polar aprotic solvents (e.g., DMF) to enhance cyclization kinetics while avoiding side reactions.
  • Catalyst screening : Evaluate mild bases (e.g., K₂CO₃) or ionic liquids to reduce reaction time .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and terminate at optimal conversion (~95%) .
  • Purification : Employ gradient recrystallization (DMF/ethanol mixtures) or preparative HPLC with C18 columns to isolate high-purity batches (>98%) .

Q. How should contradictory bioactivity data between in silico predictions and in vitro assays be resolved?

Methodological Answer: Address discrepancies using a multi-tiered validation framework :

  • Docking refinement : Include solvation effects (e.g., Poisson-Boltzmann calculations) and entropy penalties in docking scores to improve accuracy .
  • Enzyme kinetics : Perform Lineweaver-Burk analysis to determine inhibition modality (competitive vs. non-competitive) and reconcile IC₅₀ values with docking data .
  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS to assess bioavailability limitations .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer: Adopt systems biology approaches :

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated microbial cultures (e.g., C. albicans).
  • Metabolomics : Profile lipidome changes via LC-MS/MS to detect disruptions in ergosterol biosynthesis (link to 14-α-demethylase inhibition) .
  • CRISPR-Cas9 knockouts : Validate target engagement by testing activity against fungal strains with mutations in putative target enzymes .

Q. How can AI-driven tools enhance research workflows for derivatives of this compound?

Methodological Answer: Integrate AI platforms for:

  • Retrosynthetic planning : Use tools like Chematica to propose novel routes for derivatives with modified aryl substituents .
  • Property prediction : Train machine learning models (e.g., Random Forest) on datasets of triazine-thiadiazole analogs to predict solubility, logP, and toxicity .
  • Reaction optimization : Implement reinforcement learning (e.g., COMSOL Multiphysics integrations) to autonomously adjust parameters like temperature and stirring rate in real-time .

Q. What methodological frameworks are suitable for reconciling structural-activity relationships (SAR) with conflicting literature data?

Methodological Answer: Apply the Quadripolar Model :

  • Theoretical pole : Align SAR hypotheses with quantum mechanical calculations (e.g., DFT for electron density mapping of substituents).
  • Epistemological pole : Compare conflicting data across studies using meta-analysis (e.g., fixed-effects models) to identify confounding variables (e.g., assay pH, solvent residues).
  • Technical pole : Standardize bioassay protocols (e.g., ISO 20776-1 for antimicrobial testing) to minimize inter-lab variability .

Q. How can researchers leverage chemical databases to accelerate studies on this compound?

Methodological Answer: Utilize CAS SciFinder or PubChem to:

  • Retrieve analogs with similar scaffolds (e.g., triazolo-thiadiazoles) and compile bioactivity data for SAR trends.
  • Cross-reference spectral data (e.g., NMR, IR) to verify synthetic intermediates.
  • Access patents for synthetic routes (e.g., WO2020/123456) and avoid IP conflicts .

Q. What advanced computational methods are recommended for predicting metabolic stability?

Methodological Answer: Combine in silico ADMET tools :

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., demethylation of methoxy groups).
  • Metabolite identification : Run molecular docking with human liver microsomes (HLM) models in GastroPlus.
  • MD simulations : Assess binding stability to serum albumin (PDB: 1BM0) to predict plasma half-life .

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